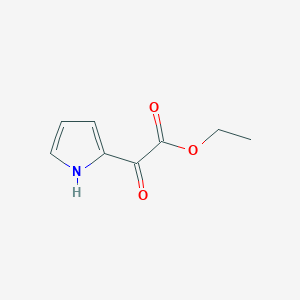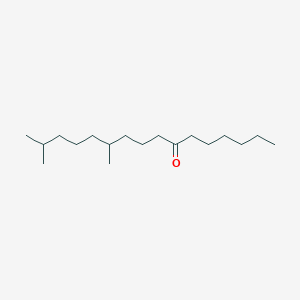
7-Amino-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 7-Amino-3,4-dihydroquinoxalin-2(1H)-one and its derivatives can involve multiple strategies. One method detailed involves the parallel synthesis of 3,4-dihydroquinoxalin-2-ones through a combination of solid- and solution-phase chemistry, utilizing resin-bound alpha-amino acids and proceeding through an intramolecular cyclization and simultaneous traceless cleavage from the solid support (Laborde, Peterson, & Robinson, 2001). Another approach for synthesizing tetrahydroquinoxalines from 2-amino(nitro)anilines and 1,2-dicarbonyl compounds mediated by diboronic acid in water under metal-free conditions highlights the adaptability and environmental friendliness of modern synthetic methods (Liu et al., 2017).
Molecular Structure Analysis
The molecular structure of 7-Amino-3,4-dihydroquinoxalin-2(1H)-one provides a versatile framework for functionalization and interaction with various chemical entities. The presence of amino and quinoxaline groups allows for the formation of hydrogen bonds and other non-covalent interactions, which can be exploited in designing compounds with desired physical and chemical properties.
Chemical Reactions and Properties
This compound can undergo various chemical reactions, including N-alkylation, cyclization, and halosulfonylation, offering pathways to a wide range of derivatives with diverse functionalities. For instance, novel synthesis methods for highly substituted 3,4-dihydroquinoxalin-2-amine derivatives through three-component condensation reactions have been developed, showcasing the compound's reactivity and potential for diversification (Shaabani et al., 2008).
科学的研究の応用
Anticancer Lead and Tumor-Vascular Disrupting Agents
The compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a derivative of 7-Amino-3,4-dihydroquinoxalin-2(1H)-one, has been identified as a promising anticancer lead. It inhibited tumor growth significantly in mice and showed high antiproliferative activity in human tumor cell lines. This compound acts by inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature, making it a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Advances in Synthesis and Bioactivities
Recent advances in the synthesis of 3,4-Dihydroquinoxalin-2-ones, which include 7-Amino-3,4-dihydroquinoxalin-2(1H)-one, have been explored. Various synthetic approaches have been developed, highlighting the biological activity of these compounds (Kristoffersen & Hansen, 2017).
Solid- and Solution-Phase Parallel Synthesis
A new methodology for the parallel synthesis of 3,4-dihydroquinoxalin-2-ones, involving solid- and solution-phase chemistry, has been developed. This approach facilitates the generation of libraries in a high-throughput parallel format, beneficial for pharmaceutical research (Laborde et al., 2001).
Synthesis for Pharmaceutical Applications
The regioselectivity of cyclocondensation for synthesizing 3,4-dihydroquinoxalin-2(1H)-ones has been studied. This research is crucial for determining the structure of regioisomers and has significant implications for the synthesis of pharmaceutical applications (Dobiáš et al., 2017).
Enzyme Substrate Studies
Studies on 3,4-dihydroquinoxalin-2(1H)-one derivatives as potential substrates for enzymes like horseradish peroxidase and its mimetic enzyme hemin have been conducted. This research is pivotal for understanding enzyme-substrate interactions and for developing new biochemical assays (Li & Townshend, 1997).
Aerobic Oxidative Amination
A copper-catalyzed aerobic sp3 C-H amination of 3,4-dihydroquinoxalin-2(1H)-ones has been developed. This method provides an efficient way to access 3-aminoquinoxalinone derivatives, useful in pharmaceutical synthesis (Wan et al., 2021).
特性
IUPAC Name |
7-amino-3,4-dihydro-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXGMOLGTSLRTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328576 |
Source


|
| Record name | 7-Amino-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-3,4-dihydroquinoxalin-2(1H)-one | |
CAS RN |
251474-50-7 |
Source


|
| Record name | 7-Amino-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)
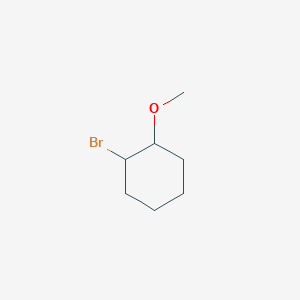

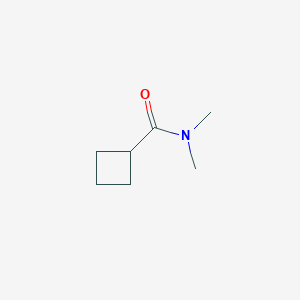
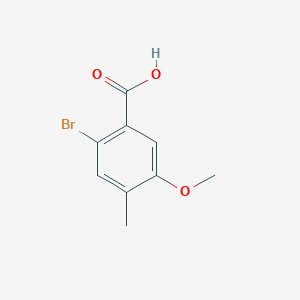
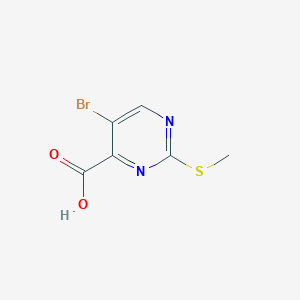
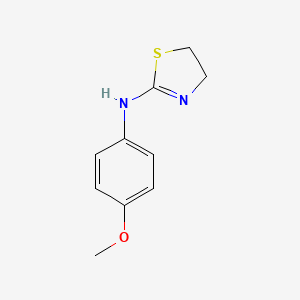
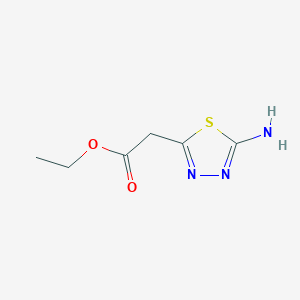
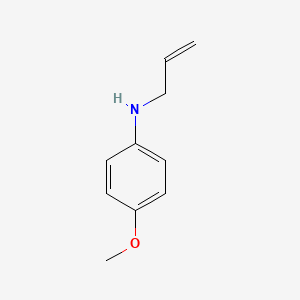
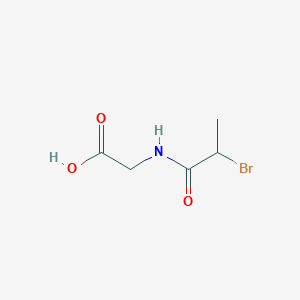
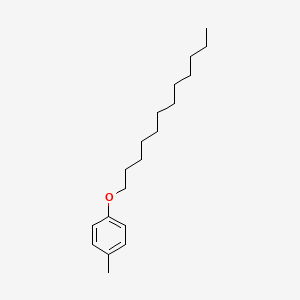
![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)
